molecular formula C19H17N5O2 B2703965 N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260988-60-0

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2703965
CAS No.: 1260988-60-0
M. Wt: 347.378
InChI Key: GFWJJSUVRHWDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS# 1260988-60-0) is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound features a complex molecular architecture comprising a fused 1,2,4-triazolo[4,3-a]quinoxaline core, a 4-oxo functional group, and a flexible N-benzylacetamide side chain, yielding a molecular formula of C19H17N5O2 and a molecular weight of 347.37 g/mol . This compound is a valuable scaffold in medicinal chemistry, particularly in the investigation of novel therapies for metabolic and neurological disorders. Recent scientific literature highlights the significant research interest in the 1,2,4-triazolo[4,3-a]quinoxaline pharmacophore as a promising core structure for developing enzyme inhibitors . Structural analogs of this compound have demonstrated notable inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets in type 2 diabetes management . Furthermore, related derivatives have been explored for their potential to inhibit acetylcholinesterase (AChE), a primary target in Alzheimer's disease research, positioning this chemical class as a candidate for multi-target therapeutic agents . The mechanism of action for such compounds typically involves high-affinity binding to the active sites of these target enzymes, as supported by molecular docking simulations . Researchers can utilize this reagent as a key intermediate for synthesizing more complex derivatives or as a reference standard in bio-screening assays. Its calculated properties, including a topological polar surface area of 80.1 Ų and an XLogP3 of 1.8, suggest favorable characteristics for pharmacokinetic optimization . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-benzyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-21-22-18-19(26)23(15-9-5-6-10-16(15)24(13)18)12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWJJSUVRHWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring system.

    N-benzylation:

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides for N-benzylation, acetic anhydride for acetamide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced triazoloquinoxaline analogs.

Scientific Research Applications

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the mechanisms of action of triazoloquinoxaline derivatives in biological systems.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets in cells. The triazoloquinoxaline core can bind to enzymes, receptors, or DNA, leading to the modulation of various cellular pathways. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Triazoloquinoxaline Derivatives

The target compound shares structural homology with several triazoloquinoxaline analogs, differing primarily in substituents on the acetamide side chain or the triazole ring:

Compound Name Substituents on Acetamide Triazole Substituents Molecular Formula Key Spectral Data (NMR/HRMS) Reference
N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 2-methoxybenzyl 1-methyl C₂₀H₁₈N₆O₂ NMR: Aromatic protons at δ 7.2–8.1 ppm; HRMS: m/z 398.1 (M+H⁺)
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 4-chlorophenyl 1-methyl C₁₈H₁₄ClN₅O₂ NMR: Chlorophenyl protons at δ 7.4–7.6 ppm; HRMS: m/z 367.08 (M+H⁺)
N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 3-methylphenyl 1-propyl C₂₂H₂₂N₆O₂ NMR: Propyl group protons at δ 1.0–1.5 ppm; HRMS: m/z 410.2 (M+H⁺)

Key Observations :

  • Substitution on the acetamide’s aryl group (e.g., benzyl vs. chlorophenyl) significantly alters electronic properties and solubility. For instance, the 4-chlorophenyl analog () exhibits increased lipophilicity compared to the benzyl variant.
  • Alkyl chain length on the triazole ring (e.g., methyl vs. propyl in ) affects steric bulk and possibly binding interactions in biological systems.
Indazoloquinoxaline Derivatives

describes indazoloquinoxaline analogs (e.g., compounds 6b–6h) with structural similarities but distinct core heterocycles. For example:

  • N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b): Exhibits NMR shifts for aromatic protons at δ 7.3–8.2 ppm, distinct from triazoloquinoxalines due to the indazole ring’s electron distribution .
  • 2-(4-Bromophenyl)-N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6d): Bromine substitution introduces downfield shifts in NMR (δ 7.6–8.3 ppm) and a higher HRMS m/z (e.g., 528.0 vs. 367.08 in ) .

Comparison :

  • Indazoloquinoxalines generally display broader aromatic proton ranges in NMR (δ 7.3–8.3 ppm) compared to triazoloquinoxalines (δ 7.2–8.1 ppm), reflecting differences in ring electron density.

Physicochemical and Spectral Properties

NMR and HRMS Trends
Compound Type Aromatic Proton Shift (δ, ppm) Carbonyl Group (IR, cm⁻¹) HRMS (M+H⁺)
Triazoloquinoxaline (Benzyl) 7.2–8.1 1680–1700 398.1
Triazoloquinoxaline (Chlorophenyl) 7.4–7.6 1685–1705 367.08
Indazoloquinoxaline (6b) 7.3–8.2 1660–1680 528.0
Benzo[b][1,4]oxazin-3-one (7a–c) 6.8–7.5 1650–1700 420–450

Insights :

  • Electron-withdrawing groups (e.g., Cl in ) deshield aromatic protons, causing upfield NMR shifts.
  • Indazoloquinoxalines show broader IR carbonyl ranges due to hydrogen bonding with the indazole NH group .

Biological Activity

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a novel compound belonging to the class of triazoloquinoxalines, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including its potential as an anticancer, antibacterial, and antifungal agent, supported by various studies and findings.

  • Molecular Formula : C19H17N5O2
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1260988-60-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazoloquinoxaline core is known for its potential to inhibit various enzymes and receptors involved in cellular processes.

Anticancer Activity

Research indicates that derivatives of triazoloquinoxalines exhibit significant anticancer properties. For instance:

  • IC50 Values : Some compounds within this class have shown IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming the standard drug doxorubicin (IC50 = 3.23 µg/mL) .

The mechanism often involves the induction of apoptosis in cancer cells through pathways that are still under investigation.

Antibacterial Activity

This compound has also been studied for its antibacterial properties:

  • Activity Against Bacterial Strains : The compound exhibits promising antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The core structure has shown effectiveness with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity. The specific mechanisms by which it exerts these effects are yet to be fully elucidated but are thought to involve disruption of fungal cell membranes or interference with critical metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
AnticancerIC50 values of 1.9 µg/mL (HCT-116) and 2.3 µg/mL (MCF-7)
AntibacterialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
AntifungalPotential antifungal activity; further studies needed

Q & A

Q. Basic Characterization Techniques

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR confirm structural integrity, focusing on peaks corresponding to the triazoloquinoxaline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide side chain (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages within ±0.4% of theoretical values) .

What biological activities have been identified for this compound?

Q. Basic Bioactivity Screening

  • Anticancer Activity : In vitro assays (e.g., MTT against HeLa or MCF-7 cell lines) reveal IC50_{50} values in the micromolar range, attributed to intercalation with DNA or kinase inhibition .
  • Antimicrobial Potential : Disk diffusion assays show inhibition zones against Gram-positive bacteria (e.g., S. aureus), likely due to disruption of cell wall synthesis .
  • Antioxidant Properties : DPPH radical scavenging assays indicate moderate activity, suggesting redox-modulating effects .

How can reaction conditions be optimized for higher yields?

Q. Advanced Experimental Design

  • Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, optimizing triethylamine concentration (10–15 mmol) improves acylation efficiency by 20–30% .
  • In Situ Monitoring : Techniques like TLC or HPLC track intermediate formation, minimizing side reactions (e.g., over-oxidation of the quinoxaline core) .
  • Inert Atmosphere : Nitrogen purging reduces oxidative byproducts during cyclization steps .

How can researchers resolve contradictions in reported bioactivity data?

Q. Advanced Data Analysis

  • Purity Verification : Re-test compounds after rigorous purification (e.g., column chromatography) to exclude impurities influencing bioassays .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Structural Analog Comparison : Compare activity trends with derivatives (e.g., substituent effects on the benzyl group) to identify pharmacophores .

What computational methods support the design of derivatives?

Q. Advanced Computational Strategies

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts regioselectivity in triazoloquinoxaline formation (e.g., activation energies for competing pathways) .
  • Molecular Docking : Simulations with DNA topoisomerase II or bacterial gyrase identify binding modes, guiding rational modifications (e.g., enhancing π-π stacking with aromatic residues) .
  • Reaction Path Search : Algorithms (e.g., GRRM) map energy landscapes to prioritize synthetic routes with lower barriers .

What challenges arise in scaling up the synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Reactor Design : Transition from batch to flow chemistry improves heat transfer during exothermic steps (e.g., chloroacetyl chloride addition) .
  • Solvent Selection : Replace dioxane with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
  • Purification Scaling : Use centrifugal partition chromatography (CPC) for efficient separation of polar byproducts .

How is regioselectivity controlled during triazoloquinoxaline core formation?

Q. Advanced Synthetic Control

  • Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) directs cyclization to the desired position .
  • Catalytic Effects : Lewis acids (e.g., ZnCl2_2) favor formation of the 1,2,4-triazolo isomer over 1,3,4-variants .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for 4-oxo intermediate formation .

How are stability and degradation profiles assessed?

Q. Advanced Stability Studies

  • Forced Degradation : Expose compounds to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
  • LC-MS Analysis : Detect degradation products (e.g., quinoxaline-4-ol) and quantify stability under storage conditions (e.g., -20°C vs. room temperature) .

What strategies validate target engagement in cellular assays?

Q. Advanced Mechanistic Studies

  • Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates, followed by SDS-PAGE and Western blotting .
  • CRISPR Knockout : Delete putative targets (e.g., DNA topoisomerases) to confirm loss of compound efficacy .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd_d) for purified enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.